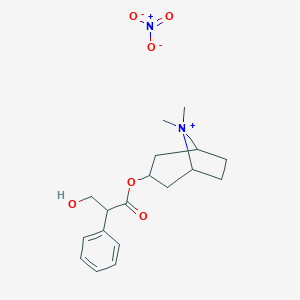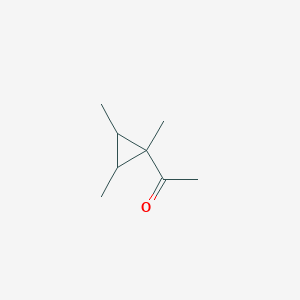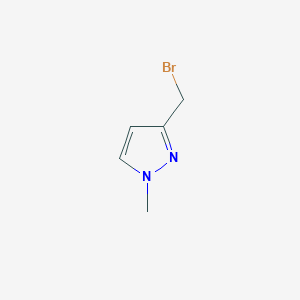
甲基阿托品硝酸盐
描述
科学研究应用
甲基阿托品硝酸盐在科学研究中具有广泛的应用:
化学: 它用作各种化学反应和涉及毒蕈碱乙酰胆碱受体的研究中的试剂。
生物学: 由于其对毒蕈碱受体的拮抗作用,它被用于与神经传递和受体结合相关的研究。
作用机制
甲基阿托品硝酸盐通过拮抗毒蕈碱乙酰胆碱受体发挥作用。 它阻断乙酰胆碱在这些受体上的作用,防止副交感神经系统发挥作用。 这会导致心率加快、唾液分泌减少和瞳孔扩张 。 分子靶标包括各种类型的毒蕈碱受体,参与的途径主要与抑制副交感神经信号传导有关 .
生化分析
Biochemical Properties
Methylatropine nitrate interacts with muscarinic acetylcholine receptors . It is an antagonist of these receptors, meaning it blocks their action. This interaction plays a significant role in the biochemical reactions involving Methylatropine nitrate .
Cellular Effects
Methylatropine nitrate has been used for its peripheral muscarinic effects, targeting the bladder, respiratory tract, and to block parasympathetic signaling to the heart, among others . It has been used to separate central from peripheral nervous system effects, or to protect against peripheral side effects when using muscarinics that do cross the blood .
Molecular Mechanism
The molecular mechanism of Methylatropine nitrate involves its action as an antagonist of muscarinic acetylcholine receptors . It binds to these receptors, blocking their action and thereby exerting its effects .
准备方法
甲基阿托品硝酸盐可以通过各种合成途径合成。 一种常见的方法是使阿托品与碘甲烷反应生成甲基阿托品,然后与硝酸反应生成其硝酸盐 。 反应条件通常包括控制温度和特定溶剂,以确保高产率和纯度。
工业生产方法通常涉及使用类似反应途径的大规模合成,但条件经过优化,以实现可扩展性和成本效益。 该过程包括严格的纯化步骤,以确保最终产品符合药典标准。
化学反应分析
甲基阿托品硝酸盐经历了几种类型的化学反应,包括:
氧化: 它可以在特定条件下被氧化以形成各种氧化产物。
还原: 还原反应可以将其还原回其前体形式。
取代: 它可以发生亲核取代反应,其中硝酸根可以被其他亲核试剂取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及卤化物等亲核试剂。 形成的主要产物取决于所用试剂和具体反应条件 .
相似化合物的比较
甲基阿托品硝酸盐与阿托品、东莨菪碱和后马托品等其他托烷生物碱相似。 它独特的四级铵结构使其极性更强,不易穿过血脑屏障 。 这一特性使其特别适用于靶向外周毒蕈碱受体,而不影响中枢神经系统。
类似化合物
阿托品: 具有类似毒蕈碱拮抗作用的叔胺,但可以穿过血脑屏障。
东莨菪碱: 另一种具有中枢神经系统作用的托烷生物碱。
后马托品: 阿托品的衍生物,具有类似的用途,但药代动力学特性不同.
属性
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1/t14-,15+,16?,17?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDVJZNVOSNSHF-ZNHDNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045543 | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-88-0 | |
| Record name | Methylatropine nitrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, (3-endo)-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropine methonitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLATROPINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48D9J47K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylatropine nitrate is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. [, , , , , ] This blockade affects various physiological processes, particularly those regulated by the parasympathetic nervous system. For instance, it can induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, [] and influence heart rate by modulating vagal activity. [, , ] At high doses, methylatropine nitrate can also exhibit ganglionic blocking properties, affecting both sympathetic and parasympathetic ganglia. [] This ganglionic blockade contributes to its complex effects on heart rate, particularly the transient decrease followed by slow recovery observed at high doses. []
ANone: While the provided research excerpts don't delve into the detailed spectroscopic data of methylatropine nitrate, they primarily focus on its pharmacological properties and its use as a tool in physiological studies. To get the specific structural information, you could refer to chemical databases like PubChem or ChemSpider.
A: Both methylatropine nitrate and atropine sulfate are muscarinic antagonists, but they exhibit different potencies and durations of action. [, ] Research suggests that methylatropine nitrate, at high doses (3 mg/kg), can produce long-lasting muscarinic blockade. [] The studies used both drugs to investigate their effects on heart rate and ganglionic transmission, finding comparable qualitative effects but potential differences in potency and time course. []
A: While not directly addressed in the provided excerpts, other research indicates that muscarinic antagonists like methylatropine nitrate can influence dopamine turnover, particularly in the context of interactions with cholinomimetic drugs. [] Studies in rats demonstrate that methylatropine nitrate can attenuate the increase in dopamine turnover induced by oxotremorine, a muscarinic agonist. [] This suggests an interplay between cholinergic and dopaminergic systems in the brain.
A: One study explored the combined effects of methylatropine nitrate and trihexyphenidyl, an anticholinergic drug, on dopamine turnover in rats. [] They found that methylatropine nitrate could partially block the trihexyphenidyl-induced increase in dopamine turnover, suggesting a complex interaction between these drugs and the cholinergic system.
A: The provided research employed a variety of in vivo and in vitro techniques. [, , , ] In vivo studies involved administering methylatropine nitrate to conscious and anesthetized dogs [, ] and rats [] to investigate its effects on heart rate, blood pressure, and dopamine turnover. In vitro studies used isolated tissues, such as canine right atria and stellate ganglia, to directly examine the drug's effects on cardiac muscle and autonomic ganglia. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)


![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)




